N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Description
N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a hydrazide derivative featuring a benzo[g]indazole core fused with a 4,5-dihydroindazole ring and a 2-methylbenzylidene substituent. This compound belongs to a class of Schiff base derivatives, which are synthesized via condensation reactions between hydrazides and aldehydes.
Properties
CAS No. |
303104-03-2 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-13-6-2-3-8-15(13)12-21-24-20(25)19-17-11-10-14-7-4-5-9-16(14)18(17)22-23-19/h2-9,12H,10-11H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
VSGYYFOPCAESQV-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 2-methylbenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an anticancer agent due to its cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Benzimidazole Derivatives ()
Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) share the hydrazide-aldehyde condensation motif but differ in their core heterocycle (benzimidazole vs. benzo[g]indazole). This structural variation may influence binding affinity in biological targets .
Thiazolo-Pyrimidine Derivatives ()
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b) feature a thiazolo-pyrimidine core instead of benzo[g]indazole. The presence of sulfur in the thiazole ring introduces distinct electronic properties (e.g., increased polarity) and hydrogen-bonding capabilities. Yields for these compounds (~68%) are comparable to typical hydrazide condensation reactions, suggesting similar synthetic accessibility despite core differences .
Substituent Effects on Physicochemical Properties
2-Methylbenzylidene vs. Hydroxybenzylidene ()
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide replaces the methyl group with a hydroxyl substituent. The hydroxyl group facilitates intramolecular O–H···N hydrogen bonding, enhancing crystallinity and thermal stability. In contrast, the methyl group in the target compound may improve lipophilicity, favoring membrane permeability in drug design .
tert-Butylphenyl Substituent ()
N′-(4-tert-Butylbenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide incorporates a bulky tert-butyl group, introducing steric hindrance that could impede molecular packing or enzymatic binding. The tetrahydroindazole core (vs.
IR and NMR Data
- Target Compound : Expected IR peaks include N–H (~3,200–3,400 cm⁻¹), C=O (~1,650 cm⁻¹), and C=N (~1,600 cm⁻¹), consistent with hydrazide and Schiff base functionalities.
- Compound : Displays IR bands at 3,235 cm⁻¹ (N–NH₂) and 1,645 cm⁻¹ (C=N), with ^1H NMR signals for aromatic protons (δ 7.86–7.92 ppm) .
- Compound (11a) : Shows CN stretch at 2,219 cm⁻¹ and ^1H NMR signals for methyl groups (δ 2.24–2.37 ppm) .
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